Imidazo[1,2-A]pyrimidin-5-OL
CAS No.: 55662-68-5
Cat. No.: VC4235135
Molecular Formula: C6H5N3O
Molecular Weight: 135.126
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-A]pyrimidin-5-OL - 55662-68-5](/images/structure/VC4235135.png)
Specification
CAS No. | 55662-68-5 |
---|---|
Molecular Formula | C6H5N3O |
Molecular Weight | 135.126 |
IUPAC Name | 1H-imidazo[1,2-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |
Standard InChI Key | UUHMFGQYTIQQIS-UHFFFAOYSA-N |
SMILES | C1=CN=C2NC=CN2C1=O |
Introduction
Structural and Physicochemical Properties
Core Architecture and Functionalization
Imidazo[1,2-a]pyrimidin-5-ol consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, with a hydroxyl group at the 5-position. The planar structure facilitates π-π stacking interactions, enhancing binding affinity to biological targets . Substitutions at the 2-, 6-, and 7-positions significantly modulate electronic and steric properties. For example, bromine at C6 and methoxyphenyl groups at C2 and C7 increase molecular weight to 334.17 g/mol, as seen in derivative 6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 14247-78-0) .
Table 1: Representative Derivatives and Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Imidazo[1,2-a]pyrimidin-5-ol | 147.14 | 14247-78-0 | |
6-Bromo-2-(4-methoxyphenyl)-7-methyl | 334.17 | 14247-78-0 | |
Schiff base derivative (antiviral) | 322.32 | - |
Synthetic Methodologies
Intermolecular Ritter-Type Reactions
Recent advances utilize bismuth(III) trifluoromethanesulfonate (Bi(OTf)) and p-toluenesulfonic acid (p-TsOH·HO) to catalyze Ritter-type reactions between benzylic alcohols and nitriles. This method enables efficient carbocation formation, followed by cyclization to yield imidazo[1,5-a]pyridine analogs in 33–95% yields . For instance, naphthalenenitrile substrates achieve 95% yield under optimized conditions .
Multicomponent Reactions
A one-pot synthesis involving 2-aminopyrimidine, secondary amines, and formaldehyde produces imidazo[1,2-a]pyrimidine derivatives with antiproliferative activity against cancer cell lines (GI values comparable to standard chemotherapeutics) . Phosphorus oxychloride (POCl) in DMF facilitates hydroxyl group substitution, enabling further functionalization .
Schiff base derivatives of imidazo[1,2-a]pyrimidin-5-ol demonstrate promising antiviral activity by targeting SARS-CoV-2 spike protein and ACE2 receptors. Molecular docking reveals binding affinities of -9.1 kcal/mol (ACE2) and -7.3 kcal/mol (spike protein), surpassing reference compounds like MLN-4760 (-7.3 kcal/mol) . These analogs inhibit viral entry by blocking host cell receptor interactions .
Anti-Inflammatory and COX-2 Selectivity
Derivatives bearing aryl groups at C2 and C6 exhibit cyclooxygenase-2 (COX-2) selectivity, reducing prostaglandin synthesis without gastrointestinal toxicity. In murine models, these compounds suppress edema by 40–60% at 10 mg/kg doses, comparable to celecoxib .
Anticancer Activity
Imidazo[1,2-a]pyrimidin-5-ol analogs inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. Patent US9216983B2 highlights 7-methyl derivatives as potent antimalarial agents, with IC values <100 nM against Plasmodium falciparum .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Computational models predict favorable absorption and distribution for imidazo[1,2-a]pyrimidin-5-ol derivatives. Schiff base analogs exhibit moderate blood-brain barrier permeability (logBB = -0.5 to 0.2) and hepatic solubility (logS = -4.1) . Toxicity risks include potential hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding affinity < -8 kcal/mol) .
Table 2: ADMET Properties of Select Derivatives
Parameter | Schiff Base Derivative | 6-Bromo-2-(4-methoxyphenyl) |
---|---|---|
logP | 3.2 | 2.8 |
Water Solubility (logS) | -4.1 | -3.9 |
CYP2D6 Inhibition | Moderate | Low |
hERG Affinity (kcal/mol) | -8.2 | -7.6 |
Supplier | Location | Purity (%) | Price Range ($/g) |
---|---|---|---|
Amadis Chemical Company Limited | China | 98–99.9 | 80–150 |
Shanghai ChuangYan Chemical Tech | China | 95–98 | 50–100 |
Ningbo Jinuo Chemical Co. | China | 99 | 100–200 |
Future Directions and Challenges
Despite promising results, scalability of synthetic routes remains a hurdle. Microwave-assisted and flow chemistry approaches could enhance yield and reduce reaction times . Further in vivo studies are needed to validate anticancer and antiviral efficacy, particularly in overcoming drug resistance mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume